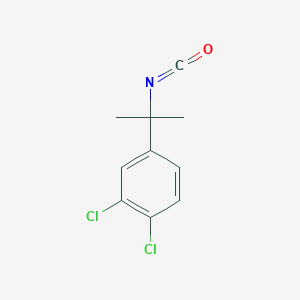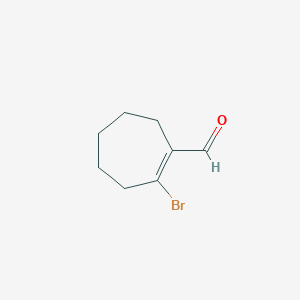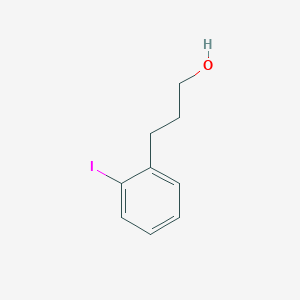
3-(2-iodophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodophenyl)-1-propanol is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 2-iodobenzaldehyde with a Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanal or 3-(2-iodophenyl)propanoic acid.
Reduction: 3-Phenyl-1-propanol.
Substitution: 3-(2-Aminophenyl)-1-propanol or 3-(2-thiophenyl)-1-propanol.
Scientific Research Applications
3-(2-Iodophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Properties
CAS No. |
26059-41-6 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-(2-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
RMHUFAVKFGGBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


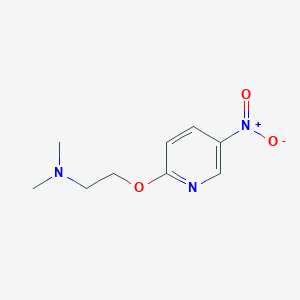
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)



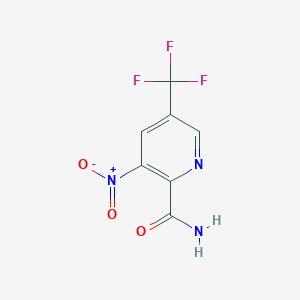




![2-(Imidazo[1,5-a]pyridin-3-ylthio)acetonitrile](/img/structure/B8700170.png)
